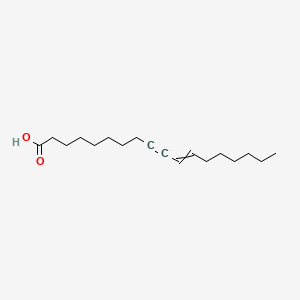

Octadec-11-en-9-ynoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a naturally occurring compound found in the seed oils of various plants, particularly those belonging to the Santalaceae family . This compound is characterized by the presence of a triple bond and a double bond in its carbon chain, making it a unique fatty acid with interesting chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Octadec-11-en-9-ynoic acid can be achieved through various synthetic routes. One common method involves the partial hydrogenation of stearolic acid (9-octadecynoic acid) to introduce a double bond at the 11th position . This process typically requires the use of a palladium catalyst under controlled hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as the seed oils of Santalum album and other Santalaceae plants . The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the desired fatty acid .

Análisis De Reacciones Químicas

Types of Reactions

Octadec-11-en-9-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Substitution: The triple bond in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation reactions typically use palladium or platinum catalysts under hydrogen gas.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acids such as stearic acid.

Substitution: Halogenated fatty acids and other substituted derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

-

Anti-inflammatory Effects

- Research indicates that Octadec-11-en-9-ynoic acid exhibits significant anti-inflammatory properties. A study demonstrated that it binds to key targets involved in inflammation, including NR1I2, PTGS1, PTGS2, and TLR4. These interactions suggest its potential role in modulating inflammatory pathways such as arachidonic acid metabolism and vascular endothelial growth factor signaling pathways .

- Antibacterial and Antifungal Properties

- Larvicidal Activity

- Metabolic Effects

Case Study 1: Anti-inflammatory Mechanisms

A study utilized molecular docking techniques to explore the binding affinity of this compound with various inflammatory targets. The results indicated that the compound could effectively inhibit the activation of NF-κB signaling pathways, which are crucial in inflammatory responses . This finding supports its potential therapeutic application in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another research project, this compound was tested against several bacterial and fungal strains. The results demonstrated a significant reduction in microbial growth, suggesting its utility as a natural preservative or therapeutic agent .

Comparative Analysis of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-inflammatory | Binds to inflammatory targets; inhibits NF-κB pathway | Treatment of chronic inflammatory diseases |

| Antibacterial | Disrupts microbial cell membranes | Development of new antibiotics |

| Antifungal | Inhibits fungal growth | Natural antifungal treatments |

| Larvicidal | Affects larval development | Pest control strategies |

| Metabolic | Enhances insulin sensitivity | Diabetes management |

Mecanismo De Acción

The mechanism of action of Octadec-11-en-9-ynoic acid involves its interaction with various molecular targets and pathways. The compound’s acetylenic and olefinic bonds allow it to participate in a range of biochemical reactions, potentially modulating enzyme activities and cellular signaling pathways . Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparación Con Compuestos Similares

Similar Compounds

Stearolic acid (9-octadecynoic acid): A similar acetylenic fatty acid with a triple bond at the 9th position.

Linoleic acid: A polyunsaturated fatty acid with two double bonds but no triple bond.

Oleic acid: A monounsaturated fatty acid with a single double bond.

Uniqueness

Octadec-11-en-9-ynoic acid is unique due to the presence of both a triple bond and a double bond in its carbon chain, which imparts distinct chemical reactivity and biological properties . This dual unsaturation makes it a valuable compound for various research and industrial applications .

Propiedades

Fórmula molecular |

C18H30O2 |

|---|---|

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

octadec-11-en-9-ynoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20) |

Clave InChI |

VENIIVIRETXKSV-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CC#CCCCCCCCC(=O)O |

SMILES canónico |

CCCCCCC=CC#CCCCCCCCC(=O)O |

Sinónimos |

11-octadecen-9-ynoic acid santalbic acid ximenynic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.